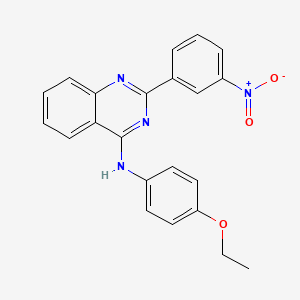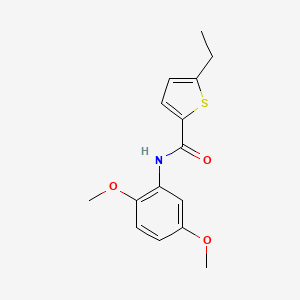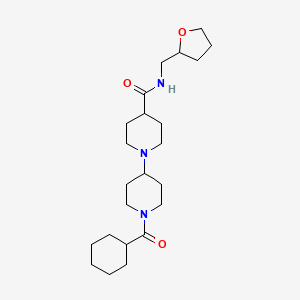![molecular formula C16H17N3O3 B4670646 butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate](/img/structure/B4670646.png)
butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate
Descripción general
Descripción
Butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate, also known as BPB, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. BPB is a white crystalline powder that is soluble in organic solvents and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. In
Aplicaciones Científicas De Investigación
Butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate has been widely used in scientific research due to its diverse applications. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. This compound has been shown to selectively inhibit PTP1B, a phosphatase that is implicated in the development of insulin resistance and type 2 diabetes. This compound has also been used as a fluorescent probe to monitor protein-protein interactions and to study the dynamics of membrane proteins.
Mecanismo De Acción
Butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate inhibits PTP1B by binding to the active site of the enzyme and preventing the dephosphorylation of insulin receptor substrate-1 (IRS-1). This results in the activation of downstream signaling pathways, including the PI3K/Akt pathway, which is involved in glucose uptake and metabolism. This compound has also been shown to modulate the activity of other PTPs, including SHP-2 and TC-PTP, which are involved in cancer and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. This compound has also been shown to have anti-inflammatory and anti-cancer properties. This compound has been used to study the role of PTPs in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate is a potent and selective inhibitor of PTP1B, which makes it an attractive tool for studying the role of this enzyme in cellular signaling pathways. This compound is also a fluorescent probe, which can be used to monitor protein-protein interactions and to study the dynamics of membrane proteins. However, this compound has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of butyl 4-[(2-pyrazinylcarbonyl)amino]benzoate in scientific research. This compound could be used to study the role of PTPs in the development of cancer and inflammation. This compound could also be used to develop new therapies for obesity and diabetes by targeting PTP1B. This compound could be modified to improve its solubility and bioavailability, which would enhance its therapeutic potential. Finally, this compound could be used to study the dynamics of membrane proteins in living cells, which would provide new insights into cellular signaling pathways.
Propiedades
IUPAC Name |
butyl 4-(pyrazine-2-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-3-10-22-16(21)12-4-6-13(7-5-12)19-15(20)14-11-17-8-9-18-14/h4-9,11H,2-3,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVJHVZEMKOIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B4670563.png)
![N-({[4-(4-methyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4670567.png)


![2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-fluorobenzoate](/img/structure/B4670580.png)
![N-cyclopropyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4670593.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4670599.png)

![5-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4670606.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4670618.png)
![2-(3-{2-[(4-fluorophenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4670632.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B4670642.png)

![ethyl 2-{[(3-ethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4670652.png)
